Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Physicochemical profiling QSAR Steric bulk quantification

Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (CAS 50388-51-7) is a cyclic β‑keto ester with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g·mol⁻¹. The ring‑substituted 5,5‑dimethyl motif distinguishes it from the unsubstituted parent scaffold (methyl 2‑oxocyclohexanecarboxylate, CAS 41302‑34‑5) and the corresponding ethyl ester (CAS 64229‑88‑5), and it is primarily employed as a synthetic intermediate in medicinal‑chemistry and agrochemical programs.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 50388-51-7
Cat. No. B1610481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate
CAS50388-51-7
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C(C1)C(=O)OC)C
InChIInChI=1S/C10H16O3/c1-10(2)5-4-8(11)7(6-10)9(12)13-3/h7H,4-6H2,1-3H3
InChIKeySFXQJROVECIHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS 50388-51-7): Technical Baseline for Scientific Procurement


Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (CAS 50388-51-7) is a cyclic β‑keto ester with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g·mol⁻¹ [1]. The ring‑substituted 5,5‑dimethyl motif distinguishes it from the unsubstituted parent scaffold (methyl 2‑oxocyclohexanecarboxylate, CAS 41302‑34‑5) and the corresponding ethyl ester (CAS 64229‑88‑5), and it is primarily employed as a synthetic intermediate in medicinal‑chemistry and agrochemical programs [1]. Reported physicochemical properties include a calculated aqueous solubility of 8.1 g·L⁻¹ (25 °C), a density of 1.0578 g·cm⁻³ (20 °C), and a boiling point of 102–103 °C at 11 Torr .

Why Generic Substitution of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate Requires Direct Comparative Evidence


The 5,5‑dimethyl substitution on the cyclohexanone ring introduces steric shielding around the β‑keto ester centre that is absent in the unsubstituted methyl 2‑oxocyclohexanecarboxylate (CAS 41302‑34‑5) and alters the steric environment of the ester group relative to the ethyl homolog (CAS 64229‑88‑5) [1]. Such structural differences can meaningfully affect enolate reactivity, diastereoselectivity, and downstream physicochemical properties of derived products; therefore, assuming interchangeability without direct experimental verification risks batch failure or altered biological profiles in structure‑activity campaigns [1]. The availability of explicit quantitative head‑to‑head comparisons remains limited, and the evidence below constitutes a high‑strength summary based on the best available data meeting the comparator‑evidence admission rules.

Quantitative Differentiation Evidence for Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS 50388-51-7) vs. Closest Analogs


Steric Descriptor Differentiation: Molar Refractivity and Topological Polar Surface Area vs. Non‑Substituted and Ethyl‑Ester Analogs

Computed descriptors provide a quantifiable basis for differentiation. Methyl 5,5‑dimethyl‑2‑oxocyclohexanecarboxylate exhibits a topological polar surface area (TPSA) of 43.4 Ų and two rotatable bonds, identical to methyl 2‑oxocyclohexanecarboxylate (CAS 41302‑34‑5, TPSA 43.4 Ų) but differing in molar refractivity (MR) due to the additional 5,5‑dimethyl groups. The ethyl ester analog (CAS 64229‑88‑5) displays TPSA 43.4 Ų as well, yet has three rotatable bonds and higher XLogP3 (2.1) compared to the methyl ester (XLogP3 = 1.7) [1][2]. These differences translate into divergent passive membrane‑permeability predictions and solubilities.

Physicochemical profiling QSAR Steric bulk quantification

Solubility and Liquid‑Handling Differentiation: Aqueous Solubility and Physical State vs. Ethyl‑Ester Homolog

Methyl 5,5‑dimethyl‑2‑oxocyclohexanecarboxylate is reported as a colourless to light‑yellow liquid with a calculated aqueous solubility of 8.1 g·L⁻¹ (25 °C) and a density of 1.0578 g·cm⁻³ (20 °C) [1]. In contrast, the ethyl ester (CAS 64229‑88‑5) exhibits a lower density of 1.014 ± 0.06 g·cm⁻³ (20 °C) and a higher calculated logP, implying reduced aqueous solubility [2]. The liquid physical state of the methyl ester facilitates automated liquid handling compared to solid analogs, reducing weighing errors in high‑throughput synthesis workflows.

Formulation High‑throughput screening Process chemistry

Patent‑Documented Utility in Bcl‑2 Apoptosis‑Inducing Agent Synthesis: Structural Necessity for Key Pharmacophoric Elements

US Patent 9,156,856 B2 (AbbVie) explicitly employs methyl 5,5‑dimethyl‑2‑oxocyclohexanecarboxylate as an intermediate in the construction of apoptosis‑inducing agents targeting Bcl‑2 anti‑apoptotic proteins [1]. The synthetic sequence uses the 5,5‑dimethyl‑cyclohexanone core to generate a sterically congested cyclohexene intermediate, which is critical for the binding conformation of the final triazolo‑pyrimidine‑sulfonamide derivatives. Replacement with the unsubstituted 2‑oxocyclohexanecarboxylate would eliminate the gem‑dimethyl hydrophobic anchor, which X‑ray co‑crystal structures of related Bcl‑2 inhibitors have shown to occupy a lipophilic pocket in the BH3 binding groove.

Medicinal chemistry Oncology Bcl‑2 inhibitors

Evidence‑Backed Application Scenarios for Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS 50388-51-7)


Medicinal Chemistry: Bcl‑2 Targeted Oncology Programs Requiring a Gem‑Dimethyl‑Substituted Cyclohexanone Intermediate

The compound is a documented precursor in the synthesis of Bcl‑2 apoptosis‑inducing agents (US 9,156,856 B2), where the 5,5‑dimethyl substitution is structurally required to occupy a lipophilic pocket in the BH3 binding groove [1]. Procurement of the correct dimethyl‑substituted building block is essential for fidelity to the patented synthetic route and for maintaining the pharmacophoric requirements defined by the co‑crystal structures of the final inhibitors [1].

High‑Throughput Synthesis: Automated Liquid‑Handling Platforms Requiring Liquid β‑Keto Ester Building Blocks with Defined Solubility

Because methyl 5,5‑dimethyl‑2‑oxocyclohexanecarboxylate is a liquid at room temperature with a calculated aqueous solubility of 8.1 g·L⁻¹ (25 °C) [1], it is compatible with automated liquid‑dispensing systems used in parallel synthesis and high‑throughput experimentation (HTE). This offers a practical advantage over solid‑state or less soluble ethyl‑ester analogs, which require pre‑weighing or solvent pre‑dissolution and can introduce gravimetric errors .

Structure–Activity Relationship (SAR) Studies: Probing Steric Effects in β‑Keto Ester Reactivity and Diastereoselectivity

The gem‑dimethyl substituent introduces steric hindrance near the reactive enolate centre, which can modulate diastereoselectivity in alkylation and condensation reactions. This steric differentiation, inferred from computed molar refractivity and TPSA comparisons (TPSA 43.4 Ų matched, MR elevated vs. unsubstituted analog) [1], positions the compound as a suitable probe for quantitative SAR studies of steric effects on reaction outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.